molecular formula C14H13N B11902680 2,3-Diphenylaziridine CAS No. 25125-72-8

2,3-Diphenylaziridine

Cat. No.: B11902680
CAS No.: 25125-72-8
M. Wt: 195.26 g/mol
InChI Key: OIVRMEOAUMQHAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Diphenylaziridine is an organic compound characterized by a three-membered aziridine ring with two phenyl groups attached to the second and third carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Diphenylaziridine can be synthesized through several methods. One common approach involves the reaction of trans-1-amino-2,3-diphenylaziridine with benzene in the presence of a catalyst. The reaction mixture is typically stirred at room temperature, leading to the formation of the desired product .

Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2,3-Diphenylaziridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amines.

    Substitution: It can participate in substitution reactions, where one of the phenyl groups is replaced by another substituent.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents such as bromine or chlorine can be used under controlled conditions.

Major Products Formed:

    Oxidation: Formation of aziridine oxides.

    Reduction: Production of diphenylamines.

    Substitution: Generation of halogenated aziridines.

Scientific Research Applications

2,3-Diphenylaziridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,3-Diphenylaziridine involves its interaction with various molecular targets. The aziridine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with nucleophiles. These interactions can result in the modification of biomolecules and other substrates, influencing their function and activity .

Comparison with Similar Compounds

Uniqueness: 2,3-Diphenylaziridine is unique due to its specific arrangement of phenyl groups on the aziridine ring, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

2,3-diphenylaziridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N/c1-3-7-11(8-4-1)13-14(15-13)12-9-5-2-6-10-12/h1-10,13-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIVRMEOAUMQHAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00947986
Record name 2,3-Diphenylaziridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00947986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25125-72-8
Record name trans-Stilbenimine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103863
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-Diphenylaziridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00947986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.